3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound that has gained attention in medical research due to its potential therapeutic effects. It is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is recognized for its unique structural characteristics, which contribute to its biological activity and applications in various scientific fields, including medicinal chemistry and material science.
The compound is synthesized through specific chemical reactions that involve the combination of various precursors. The synthesis typically begins with commercially available starting materials, such as 3-methoxypropyl bromide and 4-piperidinol. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility in aqueous solutions.
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride can be classified as an ether due to the presence of an ether linkage in its structure. Additionally, it falls under the category of piperidine derivatives, which are known for their diverse pharmacological activities.
The synthesis of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride involves several key steps:
The synthesis process may vary based on conditions such as temperature, reaction time, and the choice of solvents. Industrial methods often utilize continuous flow reactors to enhance efficiency and yield while minimizing by-products.
The molecular formula for 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is C11H24ClN2O2. Its structure features:
The compound's molecular weight is approximately 236.78 g/mol, and it exhibits specific stereochemistry that influences its biological interactions.
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is capable of undergoing various chemical reactions:
The mechanism of action for 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride involves its interaction with specific receptors and enzymes within biological systems. It is believed to modulate neurotransmitter systems by influencing receptor activity, although exact pathways remain under investigation. This modulation may lead to various physiological effects relevant to neurological disorders.
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride has several significant applications:
The synthesis of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride (CAS 1220031-40-2, C₁₁H₂₄ClNO₂, MW 237.77 g/mol) hinges on two critical intermediates: 4-(2-hydroxyethyl)piperidine and 1-chloro-3-methoxypropane [6] [8]. The core reaction involves a Williamson ether synthesis under optimized conditions:
Reaction optimization focuses on solvent and catalyst selection:
Table 1: Solvent Optimization in Ether Synthesis
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF | 80 | 10 | 68 | 22 |
Acetonitrile | 80 | 8 | 92 | 4 |
Toluene | 110 | 12 | 75 | 15 |
The target compound lacks chiral centers due to its symmetrical ether linkage and unsubstituted piperidine ring. The nitrogen atom in the piperidine ring is protonated, eliminating stereochemical complexity [8]. Nevertheless, methodological insights arise from analogous piperidine derivatives:
For this molecule, chirality control is irrelevant, simplifying synthesis. However, potential impurities from residual chiral intermediates (e.g., during piperidine ring formation) are mitigated via recrystallization from ethanol/water mixtures [6].
Scalable production employs continuous flow reactors to intensify key steps:
Catalyst recycling is critical for cost efficiency:
Table 2: Industrial Process Economics
Process Parameter | Batch Reactor | Continuous Flow | Improvement |
---|---|---|---|
Yield (%) | 82 | 94 | +12% |
Energy Cost (USD/kg) | 120 | 72 | -40% |
Catalyst Reuse (cycles) | 3 | 12 | +300% |
Key industrial challenges:
Table 3: Scalability Challenges and Solutions
Challenge | Mitigation Strategy | Outcome |
---|---|---|
High byproduct formation | Solvent switching (DMF → acetonitrile) | Byproducts reduced to 4% |
Catalyst cost | Pd/C nanofiltration and recycling | Operating cost reduced by 30% |
Precursor scarcity | In-house synthesis of piperidine intermediates | Throughput increased 2.5× |
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9